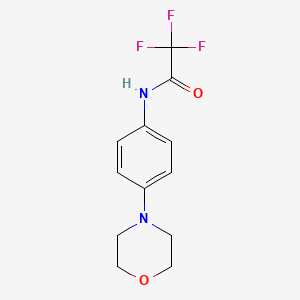
2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide , also known as TFA , is a chemical compound that has garnered attention across various fields due to its unique physical and chemical properties. Its molecular formula is C12H13F3N2O2 , and its molar mass is approximately 274.24 g/mol . The compound’s structure can be visualized as follows:
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Electrophilic Fluorinating Agent : One study discusses the use of perfluoro-[N-(4-pyridyl)acetamide], a related compound, as a new site-selective electrophilic fluorinating agent. This agent can fluorinate various substrates under mild conditions, indicating potential uses in synthesizing fluorinated derivatives, including those related to 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide (Banks, Besheesh, & Tsiliopoulos, 1996).
Nickel and Copper Complexes : Another application involves the synthesis and characterization of nickel and copper complexes with 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, including a morpholine variant. These complexes might offer insights into designing coordination compounds with specific properties (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).
DNA-Dependent Protein Kinase Inhibitors : The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, showcases the role of such compounds in creating targeted therapeutic agents (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
Antinociceptive Effects : The discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide as a selective σ1 receptor ligand with antinociceptive effects illustrates the potential for developing new pain management therapies (Navarrete-Vázquez et al., 2016).
Material Science and Photophysical Studies
- Photophysical Characterization : The synthesis and photophysical characterization of compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine demonstrate the potential of morpholine derivatives in material science, especially in developing photoluminescent materials (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Biological Interaction Studies
- DNA and Protein Binding : Studies on new paracetamol derivatives, including those involving morpholine, provide insights into their interaction with DNA and proteins. Such interactions are crucial for understanding the biological activity and potential therapeutic applications of these compounds (Raj, 2020).
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)11(18)16-9-1-3-10(4-2-9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNPMLDTSOUNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)

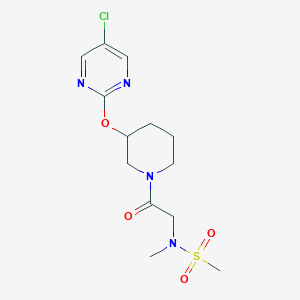

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)
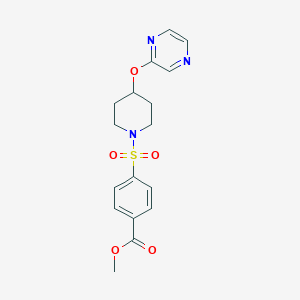
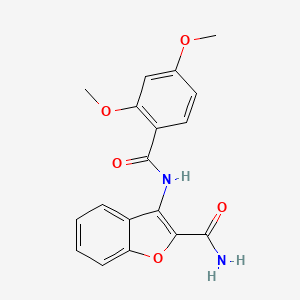
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)
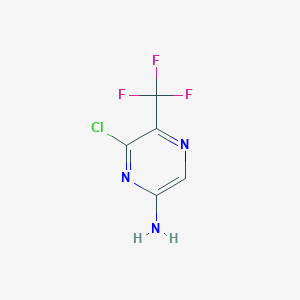
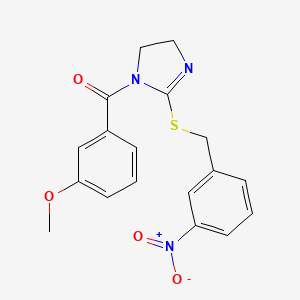
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)
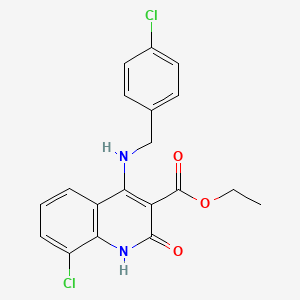

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)